REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][C:4](=[C:7]([CH3:10])[CH2:8][OH:9])[CH2:3][CH2:2]1>CCCCCC.ClCCl.ClCCl.[O-2].[O-2].[Mn+4]>[O:1]1[CH2:6][CH2:5][C:4](=[C:7]([CH3:10])[CH:8]=[O:9])[CH2:3][CH2:2]1 |f:1.2,4.5.6|
|
Name
|
2-(tetrahydropyran-4-ylidene)propan-1-ol
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
O1CCC(CC1)=C(CO)C
|
Name
|
hexane dichloromethane
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC.ClCCl
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
23 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 40 hours at 25° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Upon filtration of the mixture and subsequent concentration of the filtrate
|
Reaction Time |
40 h |
Name
|
|
Type
|
product
|
Smiles
|
O1CCC(CC1)=C(C=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 101.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |